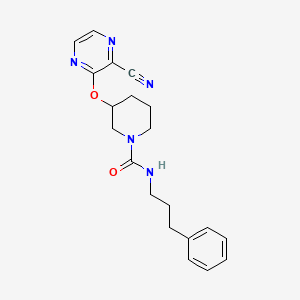
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a cyanopyrazinyl group and a phenylpropyl moiety. Its molecular formula is C16H20N4O, with a molecular weight of approximately 284.36 g/mol. The presence of diverse functional groups suggests a multifaceted interaction profile with biological targets.
Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes and receptors. For instance, certain derivatives have been shown to inhibit sepiapterin reductase, an enzyme involved in tetrahydrobiopterin synthesis, which plays a crucial role in neurotransmitter metabolism and cardiovascular function .
Antiviral Activity
A study examining piperidine derivatives demonstrated that modifications in the structure can lead to significant antiviral activity against various viruses, including HIV and HSV . Although specific data for the target compound is limited, structural similarities suggest potential efficacy.
Antibacterial and Antifungal Activity
The biological evaluation of related compounds has shown moderate antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, some derivatives exhibited antifungal properties against Candida albicans and Aspergillus niger . This indicates that the compound may possess similar antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives:
-
Antiviral Screening : A set of 13 alkyl derivatives of 3-phenylpiperidine was synthesized and screened for antiviral activity. Compounds showed varying levels of protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus Type 1 (HSV-1) .
Compound CVB-2 EC50 (μM) HSV-1 EC50 (μM) Cytotoxicity CC50 (μM) 3f 96 >96 44 3g 92 31 92 - Mechanistic Insights : The inhibition of sepiapterin reductase by related compounds suggests a potential pathway for modulating neurotransmitter levels, which could be beneficial in treating neurological disorders .
Propiedades
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c21-14-18-19(23-12-11-22-18)27-17-9-5-13-25(15-17)20(26)24-10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,17H,4-5,8-10,13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYKPERVXCOSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













